1-ethyl-N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
1-ethyl-N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group at the 4-position, and a carboxamide group at the 3-position. The presence of ethyl groups on both the nitrogen and the phenyl ring further distinguishes it from other quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-ethylphenylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the quinoline core. Subsequent functionalization steps introduce the hydroxy and carboxamide groups under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions. The final product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone under strong oxidizing conditions.
Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a quinoline-4-one derivative.
Reduction: Formation of a 4-hydroxyquinoline derivative.
Substitution: Formation of various alkyl or aryl substituted quinoline derivatives.
Scientific Research Applications
1-ethyl-N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: Share the quinoline core and hydroxy group but differ in the substitution pattern.
Indole derivatives: Possess a similar aromatic structure but with a different heterocyclic core.
Coumarin derivatives: Contain a lactone ring fused to a benzene ring, differing significantly in structure.
Uniqueness
1-ethyl-N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl groups and functional groups on the quinoline core makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-ethyl-N-(3-ethylphenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-13-8-7-9-14(12-13)21-19(24)17-18(23)15-10-5-6-11-16(15)22(4-2)20(17)25/h5-12,23H,3-4H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCVGQXZZMPJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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